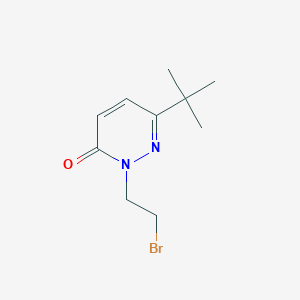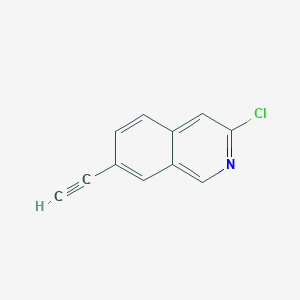
2-(Fluoromethyl)pyridin-3-amine
Overview
Description
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “2-(Fluoromethyl)pyridin-3-amine”, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented . The direct formation of the C-F bond by fluorinase is considered the most effective and promising method .Chemical Reactions Analysis
Fluorinated compounds are widely used in various fields due to their unique physical, chemical, and biological properties . Achieving selective fluorination is still a huge challenge under mild conditions . Enzymatic synthesis of fluorinated compounds has been summarized, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .Physical And Chemical Properties Analysis
The main chemical property of amines, such as “2-(Fluoromethyl)pyridin-3-amine”, is their ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Scientific Research Applications
Synthetic Scaffolds and Organocatalysis
2,3,4-Substituted pyridine derivatives, including those related to 2-(Fluoromethyl)pyridin-3-amine, serve as valuable scaffolds in the development of peptidomimetics. Such compounds are synthesized through halogen dance reactions, leading to functionalized scaffolds useful in coupling reactions with amino acid derivatives. This methodology facilitates the efficient synthesis of complex peptidomimetic structures, highlighting the compound's utility in synthetic organic chemistry (Saitton, Kihlberg, & Luthman, 2004).
Fluorination Methods
A breakthrough method for the mild and convenient fluorination of pyridines, including derivatives of 2-(Fluoromethyl)pyridin-3-amine, has been developed. This approach uses silver(II) fluoride for site-selective fluorination adjacent to nitrogen atoms at ambient temperature, providing a safer and more efficient path to synthesize fluorinated heterocycles. Such compounds are prevalent in pharmaceuticals, agrochemicals, and materials science, demonstrating the critical role of fluorination in tuning the properties of small molecules (Fier & Hartwig, 2013).
Amination Reactions
The catalyst-free amination of 2-fluoropyridine and its derivatives with adamantane amines represents a significant advancement in the synthesis of N-(pyridin-2-yl) derivatives. This method provides an efficient pathway to obtain aminopyridines without the need for transition metal catalysts, simplifying the synthesis process and making it more accessible for the development of medicinal compounds and materials (Abel et al., 2015).
Fluorescent Sensors and Photoreactions
2-(Fluoromethyl)pyridin-3-amine derivatives have been explored for their applications in developing fluorescent sensors. For example, derivatives based on 2-(2'-pyridinyl)benzoimidazole have demonstrated potential as ratiometric sensors for Zn(2+), indicating their utility in biological imaging and the study of metal ions in living systems (Liu et al., 2009).
Future Directions
Fluorinated compounds are gaining more attention from biologists and chemists due to their wide applications in molecular imaging, pharmaceuticals, and materials . The future development trends of fluorinated compounds are also outlined . This review will help researchers understand the significance of enzymatic methods for the synthesis of fluorinated compounds and find or create excellent fluoride synthase in future research .
properties
IUPAC Name |
2-(fluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c7-4-6-5(8)2-1-3-9-6/h1-3H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTJISNWWBLZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CF)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Fluoromethyl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




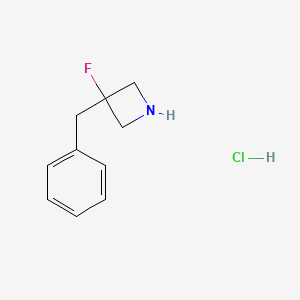
![3-Fluoro-3-[(2-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1484610.png)



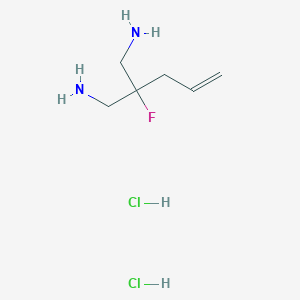
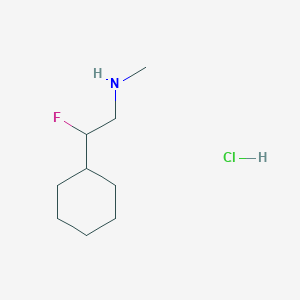
![3-Fluoro-3-[(oxan-2-yl)methyl]azetidine hydrochloride](/img/structure/B1484621.png)


